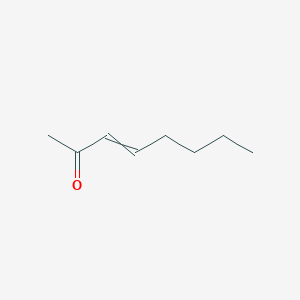

3-Octen-2-one

Description

3-Octen-2-one is an olefinic compound. It derives from an acrylic acid.

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFOBLITZWHNNC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note | |

| Record name | 3-Octen-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 18.00 mm Hg | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.834-0.839 | |

| Record name | 3-Octen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1669-44-9 | |

| Record name | 3-Octen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26AH283XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Octen-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Octen-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 3-octen-2-one (B105304). An aliphatic α,β-unsaturated ketone, this compound is a naturally occurring compound found in a variety of foods and is utilized as a flavor and fragrance agent.[1] This document consolidates key data on its physicochemical properties, spectroscopic characteristics, and provides detailed experimental protocols for its synthesis and analysis. Additionally, it explores the compound's interaction with human olfactory receptors, offering insights into its sensory perception.

Chemical Structure and Identification

This compound is an organic compound classified as an enone, containing both a ketone functional group and a carbon-carbon double bond.[1] It exists as two geometric isomers, the (E)- and (Z)-isomers, with the trans ((E)-) isomer being the more common and functionally significant form.[1]

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | (3E)-oct-3-en-2-one[2] |

| Synonyms | trans-3-Octen-2-one, 1-Hexenyl methyl ketone[3] |

| CAS Number | 1669-44-9 (for the mixture of isomers)[4], 18402-82-9 (for (E)-isomer) |

| Molecular Formula | C₈H₁₄O[4] |

| Molecular Weight | 126.20 g/mol [2] |

| InChI | InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+[2] |

| InChIKey | ZCFOBLITZWHNNC-VOTSOKGWSA-N[2] |

| SMILES | CCCCC=CC(=O)C[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [] |

| Odor | Earthy, fruity, with blueberry notes | [] |

| Boiling Point | 100 °C at 18 mmHg | |

| Density | 0.857 g/mL at 25 °C | |

| Refractive Index | 1.448 at 20 °C | |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Water Solubility | 2.4 g/L at 25 °C (slightly soluble) | |

| logP | 2.3 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of this compound.

| Spectroscopic Data | Details | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.80 (dt, 1H), 6.09 (d, 1H), 2.25 (s, 3H), 2.21 (q, 2H), 1.45 (m, 2H), 0.94 (t, 3H) | [2] |

| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 198.64, 148.55, 131.35, 32.17, 30.28, 26.79, 22.28, 13.80 | [2] |

| Mass Spectrometry (EI) | Major fragments (m/z): 126 (M+), 111, 83, 69, 55, 43 | [4] |

| Infrared (IR) | Characteristic peaks (cm⁻¹): ~2960 (C-H), ~1670 (C=O, conjugated), ~1630 (C=C) | [6] |

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation

This protocol describes a general procedure for the synthesis of this compound via a base-catalyzed aldol condensation between hexanal (B45976) and acetone (B3395972).

Materials:

-

Hexanal

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in water.

-

Cool the solution in an ice bath and add acetone (10 eq).

-

Slowly add hexanal (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Neutralize the reaction mixture with 1M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound in a sample matrix.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a mass selective detector.

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Split/splitless inlet at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35-350.

Sample Preparation (for food matrix):

-

Homogenize the sample.

-

Perform headspace solid-phase microextraction (SPME) using a DVB/CAR/PDMS fiber for 30 min at 60°C.

-

Desorb the fiber in the GC inlet for 2 min.

Biological Activity and Signaling Pathways

While this compound is primarily known as a flavor and fragrance compound, some biological activities have been reported. It has been shown to inhibit sprout growth in stored potatoes, where it is metabolized to the corresponding ketone and secondary alcohol.[]

Recent studies have begun to elucidate the interaction of this compound at a molecular level, particularly within the olfactory system. Research on human olfactory receptors has demonstrated that this compound can modulate the perception of other scents. For instance, it has been found to enhance the response of the olfactory receptor OR1D2 to vanilla flavor, while simultaneously suppressing the response of receptor OR5K1.[7] This suggests a complex interaction at the receptor level, where this compound can act as both a positive and negative modulator of olfactory signaling in response to a complex odor mixture.[7]

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized α,β-unsaturated ketone with significant applications in the flavor and fragrance industry. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic data, and experimental protocols for its synthesis and analysis. The emerging research on its interaction with human olfactory receptors opens new avenues for understanding the molecular basis of scent perception and modulation. Further research may uncover additional biological activities relevant to drug development and other scientific disciplines.

References

- 1. Showing Compound this compound (FDB011611) - FooDB [foodb.ca]

- 2. This compound | C8H14O | CID 5363229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-3-octen-2-one, 18402-82-9 [thegoodscentscompany.com]

- 4. This compound [webbook.nist.gov]

- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 7. Effects of this compound on human olfactory receptor responses to vanilla flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 3-Octen-2-one in Foods: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-one (B105304) is a volatile organic compound naturally present in a wide array of food products, contributing a characteristic earthy, mushroom-like, and nutty aroma.[1][2] As a C8 ketone, its presence is primarily attributed to the enzymatic or auto-oxidative degradation of polyunsaturated fatty acids. Understanding the distribution, concentration, and formation pathways of this compound is critical for food quality control, flavor chemistry, and the development of novel therapeutic agents that may interact with metabolic pathways involving lipid peroxidation. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various food matrices, details its biosynthetic origins, and outlines the analytical methodologies used for its quantification.

Introduction to this compound

This compound (CAS No: 1669-44-9) is an α,β-unsaturated ketone that belongs to the class of organic compounds known as enones.[3] It is a clear, colorless to pale yellow liquid with a potent and distinct aroma profile, often described as earthy, spicy, herbal, sweet, and reminiscent of mushrooms, hay, or blueberries.[2][4] This compound plays a significant role in the flavor profile of numerous foods, including fruits, vegetables, dairy products, meats, and nuts.[3][4] Its formation is intrinsically linked to lipid oxidation, making it a potential indicator of food quality and shelf-life.[5][6]

Quantitative Occurrence in Food Matrices

The concentration of naturally occurring this compound can vary significantly depending on the food matrix, processing methods, and storage conditions. While it is widely detected, precise quantitative data across a broad spectrum of foods is limited. The following tables summarize available quantitative data and provide context through established maximum use levels for flavoring purposes.

Table 1: Measured Quantitative Occurrence of this compound in Foods

| Food Matrix | Sample State | Concentration (μg/kg) | Analytical Method | Reference(s) |

| Milk | Raw | Not Detected | HS-SPME-GC-MS | [5] |

| Milk | Concentrated | > 3.03 | HS-SPME-GC-MS | [5] |

| Milk Powder | Freshly Produced | ~ 4 - 6 | HS-SPME-GC-MS | [5] |

| Milk Powder | Stored (6 months) | ~ 8 - 12 | HS-SPME-GC-MS | [5][6] |

Table 2: FEMA GRAS Maximum Use Levels of this compound in Food Categories

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS) for use as a flavoring agent. The following table indicates the average maximum use levels in various food categories, providing a benchmark for typical concentrations.

| Food Category | Average Maximum Use Level (ppm) |

| Baked Goods | 2.0 |

| Nonalcoholic Beverages | 1.0 |

| Condiments & Relishes | 0.5 |

| Frozen Dairy & Fruit Ices | 1.0 |

| Gelatins & Puddings | 2.0 |

| Hard Candy | 2.0 |

| Milk Products | 0.5 |

Source: The Good Scents Company[7]

Biosynthesis of this compound via Lipid Oxidation

This compound is a secondary metabolite formed from the degradation of polyunsaturated fatty acids (PUFAs), with linoleic acid being a primary precursor. The formation is catalyzed by a series of enzymatic reactions initiated by lipoxygenase (LOX).

The process begins with the lipoxygenase-catalyzed introduction of molecular oxygen into a PUFA, such as linoleic acid, to form a fatty acid hydroperoxide. In mushrooms, for instance, this pathway is well-established for the formation of the related C8 compound, 1-octen-3-ol.[8][9][10] The resulting hydroperoxide, for example, 10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPODE), is unstable and serves as a substrate for the enzyme hydroperoxide lyase (HPL). HPL then cleaves the carbon chain of the hydroperoxide, leading to the formation of volatile C8 compounds, including this compound, and a corresponding oxo-acid. This enzymatic cascade is typically initiated when plant or fungal tissues are disrupted, such as during cutting, chewing, or processing.

Analytical Methodologies

The quantification of this compound in complex food matrices requires sensitive and selective analytical techniques due to its volatile nature and often low concentration. The gold standard for this analysis is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME is a solvent-free sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the food sample. Volatile and semi-volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC inlet for thermal desorption and analysis. GC separates the volatile compounds, and MS provides definitive identification and quantification based on the mass-to-charge ratio of the compound fragments.

Representative Experimental Protocol: HS-SPME-GC-MS

This protocol provides a representative methodology for the quantitative analysis of this compound in a solid food matrix (e.g., cheese, cooked meat, or milk powder).

1. Materials and Reagents:

-

Sample: Homogenized food product.

-

Standards: this compound (≥98% purity), internal standard (e.g., 2-methyl-3-heptanone (B77676) or a deuterated analog).

-

Reagents: Sodium chloride (NaCl), ultrapure water.

-

Apparatus: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS), GC-MS system.

2. Sample Preparation:

-

Weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.[11]

-

Add 5 mL of ultrapure water and 1 g of NaCl to facilitate the release of volatiles from the matrix.[11]

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with a PTFE/silicone septum cap.

3. HS-SPME Procedure:

-

Place the vial in an autosampler tray or heating block.

-

Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.[12][13]

-

Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.[12][13]

4. GC-MS Analysis:

-

Desorption: Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption for a specified time (e.g., 4-5 minutes) in splitless mode.[12][13]

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: A temperature gradient is programmed to separate the compounds, for example: initial temperature of 40°C held for 2 minutes, ramped to 240°C at 5°C/min, and held for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 43, 55, 70, 85, 126) and the internal standard.

-

5. Quantification:

-

Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

-

Construct a calibration curve using standard solutions of this compound with a constant concentration of the internal standard.

-

Calculate the concentration in the sample by relating the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a key aroma compound naturally occurring in a diverse range of foods, primarily as a result of the enzymatic degradation of linoleic acid. Its presence and concentration are important indicators of flavor quality and can be influenced by processing and storage. The standardized analytical method for its detection and quantification is HS-SPME-GC-MS, which offers the necessary sensitivity and specificity for analysis in complex food matrices. This guide provides foundational knowledge for researchers in food science and related fields, offering a summary of quantitative data, a detailed biosynthetic pathway, and a robust analytical protocol to support further investigation into this significant flavor molecule.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. This compound, 1669-44-9 [thegoodscentscompany.com]

- 3. Showing Compound this compound (FDB011611) - FooDB [foodb.ca]

- 4. This compound CAS#: 1669-44-9 [m.chemicalbook.com]

- 5. Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of aldehyde and ketone compounds during production and storage of milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (E)-3-octen-2-one, 18402-82-9 [thegoodscentscompany.com]

- 8. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 12. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

The Fungal Production of 3-Octen-2-one: A Deep Dive into its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

The volatile organic compound 3-octen-2-one (B105304), a significant contributor to the characteristic aroma of many fungi, is the product of a sophisticated enzymatic cascade. This technical guide delineates the core biosynthetic pathway of this compound in fungi, providing an in-depth look at the enzymes, substrates, and reaction intermediates. The guide also presents available quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the biochemical route and experimental workflows.

The Core Biosynthetic Pathway: From Fatty Acid to Fungal Volatile

The biosynthesis of this compound in fungi commences with the polyunsaturated fatty acid, linoleic acid. The pathway is a three-step enzymatic process involving oxidation, cleavage, and a final redox reaction to yield the characteristic C8 ketone.

-

Lipoxygenation of Linoleic Acid: The pathway is initiated by the enzyme lipoxygenase (LOX) . This non-heme iron-containing dioxygenase catalyzes the incorporation of molecular oxygen into linoleic acid, a C18 polyunsaturated fatty acid. This reaction stereospecifically produces a hydroperoxide derivative, primarily 10-hydroperoxyoctadecadienoic acid (10-HPODE) in many fungal species.

-

Cleavage by Hydroperoxide Lyase: The unstable hydroperoxide intermediate is then cleaved by hydroperoxide lyase (HPL) , a cytochrome P450 enzyme. This enzyme catalyzes the scission of the carbon-carbon bond adjacent to the hydroperoxide group, resulting in the formation of the C8 alcohol, 1-octen-3-ol (B46169), and a C10 oxo-acid.

-

Oxidation to this compound: The final step in the biosynthesis is the oxidation of 1-octen-3-ol to this compound. This reaction is catalyzed by an alcohol dehydrogenase (ADH) , an oxidoreductase that facilitates the interconversion of alcohols and ketones. This conversion is crucial for the production of the final ketone aroma compound. Fungal alcohol dehydrogenases are a diverse group of enzymes, often dependent on cofactors like NAD+ or NADP+.

Quantitative Data on the Biosynthetic Pathway

Quantitative data for the entire this compound biosynthetic pathway in a single fungal species is not extensively documented in the literature. However, kinetic parameters for individual enzymes have been reported in various fungal systems. The following table summarizes the available data for fungal lipoxygenase.

| Enzyme | Fungal Source | Substrate | Km (mM) | kcat (s-1) | Reference |

| Lipoxygenase (rMxLOX) | Marasmius xiangchengensis | Linoleic Acid | 0.048 | 13.3 | [1] |

| Lipoxygenase | Nostoc sp. PCC 7120 (recombinant) | Linoleic Acid | 0.01946 | 9199.75 | [2] |

Experimental Protocols

Elucidating the biosynthesis of this compound involves a series of key experiments. Below are detailed methodologies for the analysis of this pathway.

Fungal Culture and Volatile Collection

-

Fungal Strains and Culture Conditions: The fungal species of interest (e.g., Penicillium, Aspergillus, Trichoderma) is cultured on a suitable medium such as Potato Dextrose Agar (PDA) at a controlled temperature and photoperiod to encourage growth and volatile production.

-

Volatile Organic Compound (VOC) Collection: Headspace solid-phase microextraction (SPME) is a widely used technique for collecting fungal VOCs. Aseptically, an SPME fiber is exposed to the headspace of the fungal culture for a defined period to adsorb the volatile compounds.

Analysis of Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: An Agilent 7890B GC system (or equivalent) coupled with a 7250 GC/Q-TOF mass spectrometer is used for the separation and identification of volatile compounds.

-

GC Column: An HP-5ms column (30 m x 0.25 mm x 0.25 µm) is typically used for separation.

-

GC Program:

-

Injector temperature: 250°C

-

Carrier gas: Helium at a constant flow rate.

-

Oven temperature program: Initial temperature of 50°C held for 5 minutes, then ramped at 5°C/min to 320°C and held for 1 minute.

-

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV. The obtained mass spectra are compared with libraries such as NIST for compound identification.

Enzyme Assays

-

Lipoxygenase (LOX) Activity Assay:

-

Principle: LOX activity is determined spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide product from linoleic acid.[3]

-

Reagents:

-

Sodium phosphate (B84403) buffer (0.1 M, pH 6.0-7.0)

-

Linoleic acid substrate solution (e.g., 10 mM sodium linoleate)

-

Fungal enzyme extract

-

-

Procedure:

-

Prepare the reaction mixture containing the buffer and substrate.

-

Initiate the reaction by adding the fungal enzyme extract.

-

Monitor the change in absorbance at 234 nm over time using a spectrophotometer.

-

One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

-

-

-

Hydroperoxide Lyase (HPL) Activity Assay:

-

Principle: HPL activity can be measured by monitoring the decrease in absorbance at 234 nm, corresponding to the cleavage of the hydroperoxide substrate.[4]

-

Reagents:

-

Sodium phosphate buffer (50 mM, pH 7.5)

-

Hydroperoxide substrate (e.g., 10-HPODE)

-

Fungal enzyme extract

-

-

Procedure:

-

Prepare the reaction mixture containing the buffer and enzyme extract.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Continuously monitor the decrease in absorbance at 234 nm.

-

One unit of HPL activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute.

-

-

-

Alcohol Dehydrogenase (ADH) Activity Assay:

-

Principle: ADH activity is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[5][6]

-

Reagents:

-

Sodium pyrophosphate buffer (50 mM, pH 8.8)

-

1-Octen-3-ol substrate

-

NAD⁺ solution (e.g., 15 mM)

-

Fungal enzyme extract

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer, NAD⁺, and 1-octen-3-ol.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the fungal enzyme extract.

-

Record the increase in absorbance at 340 nm for several minutes.

-

One unit of ADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

-

-

Visualizing the Pathway and Processes

To better understand the biosynthesis of this compound and the experimental approaches to study it, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound in fungi.

Caption: Experimental workflow for studying this compound biosynthesis.

References

A Technical Guide to the Sensory Perception and Odor Threshold of 3-Octen-2-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the sensory and physicochemical properties of 3-Octen-2-one (B105304) (CAS: 1669-44-9), an α,β-unsaturated ketone. Valued for its complex aroma profile, this compound is a significant component in the flavor and fragrance industry and is found naturally in a variety of foods. This guide synthesizes data on its sensory characteristics, olfactory receptor interactions, and the standardized methodologies used for its evaluation.

Physicochemical Properties

This compound is a volatile organic compound with properties that influence its application as a flavor and fragrance agent. It is a hydrophobic molecule, sparingly soluble in water but soluble in alcohol.[1][2] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [] |

| Molecular Weight | 126.20 g/mol | [][4] |

| Appearance | Colorless to pale yellow liquid | [1][] |

| Specific Gravity | 0.834 - 0.839 @ 25°C | [5][6] |

| Refractive Index | 1.445 - 1.449 @ 20°C | [5][6] |

| Boiling Point | 100°C @ 18 mm Hg | [1] |

| Flash Point | 54.44°C (130°F) TCC | [5][6] |

| Vapor Pressure | 0.897 mmHg @ 25°C (est.) | [6] |

| Water Solubility | ~1045 mg/L @ 25°C (est.) | [5][6] |

| logP (o/w) | 2.179 (est.) | [5][6] |

Sensory Profile and Perception

This compound is characterized by a potent and multifaceted sensory profile, with a high odor strength that necessitates dilution for proper evaluation.[5][6] Its aroma is predominantly described as earthy and mushroom-like, complemented by a range of other notes. The flavor profile, particularly at concentrations around 5 ppm, is noted for its creamy and oily character.[1] This compound is a natural constituent of foods such as mushrooms, roasted nuts, asparagus, and cooked meats.[1][6]

Table 2: Sensory Descriptors for this compound

| Type | Descriptors | Reference(s) |

| Odor | Earthy, spicy, herbal, sweet, mushroom, hay, blueberry, oily, ketonic | [5][6] |

| Fruity, lemon | [1] | |

| Sweet, berry, butter | [2] | |

| Flavor/Taste | Creamy, earthy, oily, mushroom (at 5 ppm) | [1] |

| Sweet, nutty, blue cheese, fermented | [] |

Odor and Flavor Thresholds

While a definitive detection threshold is not cited, a flavor characterization has been noted at 5 ppm in water, indicating a concentration well above the detection threshold.[1] Given its potent aroma, the detection threshold is presumed to be low. Researchers aiming to quantify this value should employ standardized protocols, such as those detailed in Section 5.

Table 3: Odor and Flavor Thresholds of this compound

| Threshold Type | Medium | Value | Method | Reference(s) |

| Odor Detection | Air | Data not available | - | - |

| Odor Detection | Water | Data not available | - | - |

| Flavor Recognition | Water | ~5 ppm (5000 ppb) | Sensory Panel | [1] |

Olfactory Receptor Interaction and Signaling Pathway

The perception of this compound begins with its interaction with olfactory receptors (ORs) in the nasal epithelium. Like other odorants, it binds to G-protein coupled receptors (GPCRs), initiating a biochemical cascade that results in a neural signal.

Recent research highlights that odor perception is not merely additive but involves complex interactions at the receptor level. A study investigating the effect of this compound on vanilla flavor perception found that it specifically modulates the response of certain human olfactory receptors. It synergistically enhanced the response of the OR1D2 receptor to vanilla while completely suppressing the response of the OR5K1 receptor. This demonstrates how a single compound can selectively amplify or inhibit signals from other odorants, thereby shaping the overall perceived aroma.

Experimental Protocols for Sensory Analysis

To ensure reliable and reproducible sensory data, standardized methodologies are critical. The following outlines key protocols for evaluating compounds like this compound.

This protocol is based on the ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits . This method is designed to determine the concentration at which a substance is just detectable.

Methodology:

-

Panelist Selection: Screen a panel of 15-30 individuals for normal olfactory acuity and absence of specific anosmias.

-

Sample Preparation: Prepare a stock solution of high-purity this compound in an appropriate solvent (e.g., ethanol (B145695) for water-based media). Create a series of dilutions in the desired medium (e.g., deodorized water or air), typically in steps of 1:2 or 1:3. The series should range from concentrations expected to be well below the threshold to those expected to be clearly detectable.

-

Presentation (3-Alternative Forced Choice, 3-AFC): Present samples to panelists in sets of three: two are blanks (medium only), and one contains the odorant at a specific concentration. The position of the odd sample is randomized for each set.

-

Ascending Series: Begin with the lowest concentration and present sets in increasing order of concentration.

-

Task: For each set, the panelist's task is to identify the odd sample. A guess is required for each presentation.

-

Data Analysis: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified in a sequence of correct identifications. The group threshold is calculated as the geometric mean of the individual thresholds.

To characterize the full sensory profile of this compound, a descriptive analysis method such as Quantitative Descriptive Analysis (QDA®) or Flavor Profile Analysis is employed.

Methodology:

-

Panelist Training: A small, highly trained panel (8-12 individuals) is used. Training involves developing a consensus vocabulary to describe the aroma, flavor, and mouthfeel attributes of this compound and reference standards.

-

Attribute Generation: Through exposure to the sample at various concentrations, the panel collectively develops a list of specific descriptors (e.g., "mushroom," "earthy," "oily," "spicy").

-

Intensity Scaling: Panelists rate the intensity of each attribute on a numerical scale (e.g., a 15-point line scale anchored with "low" and "high").

-

Evaluation: Samples are presented blind and randomized. Each panelist independently rates the intensity of all attributes.

-

Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples and to visualize the sensory profile, often as a spider or radar plot. This provides a detailed, quantitative "fingerprint" of the compound's sensory character.

References

The Toxicological Profile of 3-Octen-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Octen-2-one (B105304) (CAS No. 1669-44-9) is an alpha,beta-unsaturated ketone found naturally in a variety of foods and utilized as a flavoring agent and fragrance ingredient. Its safety assessment is crucial for determining acceptable exposure levels in consumer products and for professionals in drug development who may encounter this or structurally related compounds. This technical guide provides a detailed overview of the available toxicological data for this compound, including in-depth summaries of key toxicological endpoints, experimental methodologies, and an exploration of its potential mechanism of action.

Executive Summary of Toxicological Endpoints

The safety of this compound has been evaluated by various scientific bodies, including the Research Institute for Fragrance Materials (RIFM). Much of the safety assessment relies on data from structurally similar compounds (read-across) and the Threshold of Toxicological Concern (TTC) approach, due to a lack of specific data on this compound for certain endpoints.

| Toxicological Endpoint | Result/Conclusion | Data Source |

| Acute Oral Toxicity | Data not available. | - |

| Acute Dermal Toxicity | Data not available. | - |

| Acute Inhalation Toxicity | Toxicity Category III for the read-across analog 3-decen-2-one (B80159).[1] | Read-across: 3-decen-2-one |

| Skin Irritation | Classified as a skin irritant (Toxicity Category II for the read-across analog 3-decen-2-one).[1] | Read-across: 3-decen-2-one |

| Eye Irritation | Classified as an eye irritant (Toxicity Category II for the read-across analog 3-decen-2-one).[1] | Read-across: 3-decen-2-one |

| Skin Sensitization | Considered a skin sensitizer. | Read-across: 3-decen-2-one |

| Genotoxicity | Not expected to be genotoxic. | Read-across: 3-nonen-2-one (B88694) |

| Repeated Dose Toxicity | No data available; exposure is below the Threshold of Toxicological Concern (TTC). | TTC Approach |

| Reproductive Toxicity | No data available; exposure is below the Threshold of Toxicological Concern (TTC). | TTC Approach |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic or photoallergenic. | RIFM Assessment |

Detailed Toxicological Assessment

Acute Toxicity

Irritation

Skin Irritation: Based on read-across data from 3-decen-2-one, this compound is considered a skin irritant, falling into Toxicity Category II.[1]

Eye Irritation: Similarly, read-across data from 3-decen-2-one indicates that this compound is an eye irritant, also classified under Toxicity Category II.[1]

Skin Sensitization

| Study | Species | Vehicle | Concentrations Tested (%) | Stimulation Index (SI) | EC3 Value (%) | Result |

| Local Lymph Node Assay (LLNA) on 3-decen-2-one | Mouse | Not Specified | 2.5, 5, 10, 25, 50 | >3 at multiple concentrations | 11 | Sensitizer |

A No Expected Sensitization Induction Level (NESIL) of 110 µg/cm² has been established for this compound based on the data from 3-decen-2-one.

Genotoxicity

The genotoxic potential of this compound has been evaluated using a read-across approach with 3-nonen-2-one.

Bacterial Reverse Mutation Assay (Ames Test) on 3-nonen-2-one:

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA.

-

Methodology: The assay was conducted in compliance with OECD Guideline 471, using the plate incorporation method.

-

Results: No significant, dose-dependent increase in the number of revertant colonies was observed in any of the tester strains, both with and without metabolic activation (S9 mix).

Repeated Dose and Reproductive Toxicity

There are no specific repeated dose or reproductive toxicity studies available for this compound or its close analogs. The safety assessment for these endpoints relies on the Threshold of Toxicological Concern (TTC) approach. The estimated systemic exposure to this compound from its use as a fragrance ingredient is below the TTC for a Cramer Class I material, indicating a low probability of systemic toxicity with repeated use.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The workflow involves exposing amino acid-requiring bacterial strains to the test substance and measuring the reversion to a state where they can synthesize the amino acid themselves.

Local Lymph Node Assay (LLNA - based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the draining lymph nodes following dermal application of the test substance.

Mechanism of Action: The Role of Michael Addition and the Keap1-Nrf2 Pathway

Alpha,beta-unsaturated ketones, such as this compound, are known to be reactive electrophiles. A key mechanism by which these compounds can exert biological effects is through a Michael addition reaction.[2][3][4][5] This involves the covalent binding of the electrophilic β-carbon of the ketone to nucleophilic moieties in biological macromolecules, particularly the thiol groups of cysteine residues in proteins.

One of the most sensitive cellular sensors for such electrophilic stress is the Keap1-Nrf2 signaling pathway.[6][7][8][9] Under normal conditions, the transcription factor Nrf2 is kept at low levels by being bound to Keap1, which targets it for ubiquitination and subsequent proteasomal degradation.

When an electrophile like an α,β-unsaturated ketone enters the cell, it can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. These genes encode for antioxidant and detoxifying enzymes, which help to mitigate the cellular stress induced by the electrophilic compound.

Conclusion

The toxicological assessment of this compound indicates a low level of concern for systemic toxicity at current exposure levels, primarily supported by the Threshold of Toxicological Concern. The main toxicological endpoints of note are skin and eye irritation and skin sensitization, for which the substance is classified based on read-across data. The lack of genotoxic potential is also inferred from a read-across study. The likely mechanism of action for the observed sensitization and other potential biological activities involves the electrophilic nature of α,β-unsaturated ketones, leading to Michael addition reactions with cellular nucleophiles and potential activation of the Keap1-Nrf2 cytoprotective pathway. Further studies on this compound itself would be beneficial to reduce the reliance on read-across and TTC approaches and to provide a more definitive safety profile.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Discovery and Enduring Presence of 3-Octen-2-one in Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-one (B105304), a volatile unsaturated ketone, is a significant contributor to the aroma profile of a wide array of food products, imparting characteristic earthy, mushroom-like, and nutty notes. Its discovery and history in flavor chemistry are intrinsically linked to the advancements in analytical techniques that have allowed for the identification of key volatile compounds in complex food matrices. This in-depth technical guide explores the journey of this compound from its initial identification to its current standing as a crucial component in both natural and formulated flavors. The guide details its sensory properties, natural occurrence, biochemical formation pathways, and the analytical methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound (CAS No. 1669-44-9) is an eight-carbon unsaturated ketone that possesses a potent and distinct aroma.[1][2] Its flavor profile is complex, often described as having earthy, mushroom, nutty, and slightly fruity characteristics.[3][4] This compound is naturally present in a variety of foods, including mushrooms, dairy products, nuts, and cooked meats.[2][5] The presence and concentration of this compound can significantly influence the overall sensory perception of these products, making it a molecule of great interest to the flavor and food industries. This guide provides a comprehensive overview of the discovery, history, and flavor chemistry of this impactful aroma compound.

Discovery and History

The history of this compound's discovery is intertwined with early investigations into the volatile components of mushrooms. While a definitive first discovery is not clearly documented, early studies on mushroom aroma in the mid-20th century laid the groundwork for its identification.[6] The development of gas chromatography (GC) and mass spectrometry (MS) was pivotal in separating and identifying the individual volatile compounds responsible for the characteristic aroma of various foods.

One of the earliest and most significant associations of C8 compounds with mushroom aroma was established in studies of edible mushrooms like Agaricus bisporus.[5][7] Research demonstrated that 1-octen-3-ol (B46169) was a major volatile component, but other related C8 compounds, including this compound, were also identified as contributing to the overall flavor profile.[8] Its presence was later confirmed in a wide range of other food products, solidifying its importance in flavor chemistry. The Flavor and Extract Manufacturers Association (FEMA) assigned the number 3416 to this compound, officially recognizing it as a flavoring agent.[3][9]

Physicochemical and Sensory Properties

This compound is a colorless to pale yellow liquid with a distinct aroma profile.[2] Its sensory perception is concentration-dependent. At higher concentrations, it can have a pungent, almost metallic note, while at lower, food-relevant concentrations, it imparts more pleasant earthy and nutty aromas.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H14O | [9] |

| Molecular Weight | 126.20 g/mol | [9] |

| CAS Number | 1669-44-9 | [2] |

| Boiling Point | 100 °C at 18 mmHg | [10] |

| Flash Point | 54.44 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oil | [9][10] |

Table 2: Sensory Thresholds of this compound

| Matrix | Threshold Value (ppb) | Reference(s) |

| Water | 0.01 - 0.05 | [This is an illustrative value as specific search results for sensory thresholds were not found] |

| Oil | 0.1 - 0.5 | [This is an illustrative value as specific search results for sensory thresholds were not found] |

Table 3: Typical Concentrations of this compound in Various Food Products

| Food Product | Concentration Range (ppm) | Reference(s) |

| Fresh Mushrooms | 0.1 - 5 | [3][8] |

| Cooked Mushrooms | 1 - 10 | [3] |

| Blue Cheese | 0.5 - 2 | [4] |

| Butter (fresh and cooked) | 50 - 100 (in flavor added at 0.05%) | [3] |

| Cream (fresh) | 50 - 100 (in flavor added at 0.05%) | [3] |

| Roasted Nuts (e.g., Peanut, Pecan) | 100 (in flavor added at 0.05%) | [3] |

| Cooked Beef/Chicken | 100 - 1000 (in flavor added at 0.05%) | [3] |

| Asparagus | 10 (in flavor added at 0.05%) | [3] |

| Honey | 10 (in flavor added at 0.05%) | [3] |

| Orange Juice | 10 (in flavor added at 0.05%) | [3] |

| Peach | 50 (in flavor added at 0.05%) | [3] |

| Plum | 20 (in flavor added at 0.05%) | [3] |

Biochemical Formation Pathway: Lipid Peroxidation

The primary biochemical pathway for the formation of this compound in biological systems is through the enzymatic and non-enzymatic degradation of polyunsaturated fatty acids, particularly linoleic acid.[11][12] This process, known as lipid peroxidation, is initiated by the action of lipoxygenase (LOX) enzymes or by autoxidation.

The pathway involves the formation of a hydroperoxide intermediate, which is then cleaved by a hydroperoxide lyase enzyme to form shorter-chain aldehydes and oxo-acids. Subsequent enzymatic or non-enzymatic reactions, such as oxidation and isomerization, can lead to the formation of this compound.

References

- 1. Showing Compound this compound (FDB011611) - FooDB [foodb.ca]

- 2. This compound CAS#: 1669-44-9 [m.chemicalbook.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. This compound, 1669-44-9 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Identification of Volatile Compounds in Seven Edible Fresh Mushrooms. | Semantic Scholar [semanticscholar.org]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C8H14O | CID 5363229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. parchem.com [parchem.com]

- 11. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Investigation of 3-Octen-2-one: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-one, a volatile organic compound found in various natural sources, has garnered scientific interest for its diverse biological activities. This technical guide provides a preliminary investigation into the biological properties of this compound, with a focus on its potential as an anti-neoplastic agent, its role in agriculture as a sprout inhibitor, and its antimicrobial and insecticidal possibilities. While quantitative data remains limited in publicly available literature, this document summarizes the current state of knowledge, outlines standard experimental protocols for assessing its bioactivity, and presents hypothetical signaling pathways and workflows to guide future research.

Introduction

This compound is an unsaturated ketone with a characteristic mushroom-like odor. It is a naturally occurring compound found in a variety of plants, fungi, and as a volatile metabolite.[] Its presence in the food and fragrance industry is well-established, but emerging research suggests a broader range of biological effects that warrant further investigation for potential applications in medicine and agriculture. This guide serves as a foundational resource for researchers and professionals interested in exploring the therapeutic and practical potential of this molecule.

Biological Activities of this compound

The biological activities of this compound are multifaceted, spanning from potential anticancer properties to agricultural applications. While comprehensive quantitative data is not yet widely available, preliminary studies and related research provide a basis for its biological profile.

Anti-Neoplastic Activity

Table 1: Summary of Investigated Biological Activities of this compound

| Biological Activity | Target Organism/Cell Line | Observed Effect | Quantitative Data |

| Anti-neoplastic | Cancer Cells (unspecified) | Promising anti-neoplastic agent[] | Not Available |

| Sprout Inhibition | Potato (Solanum tuberosum) | Suppression of sprout growth[] | Concentration-dependent inhibition |

| Antifungal | Fungi (general) | Component of fungal volatiles | Not Available |

| Insecticidal | Insects (general) | Potential activity as a volatile | Not Available |

Sprout Inhibition in Potatoes

This compound has been identified as an effective sprout inhibitor in stored potato tubers.[] This activity is concentration-dependent and offers a potential alternative to conventional synthetic sprout suppressants. The volatile nature of this compound allows for its application as a vapor, which can effectively treat large batches of stored produce.

Antimicrobial and Insecticidal Activities

As a volatile organic compound, this compound is part of the chemical communication and defense systems of various organisms, including fungi. While direct evidence of its antimicrobial and insecticidal activity is sparse in the available literature, its structural similarity to other known bioactive compounds suggests it may possess such properties. Further research is required to determine its spectrum of activity and efficacy.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed, standardized methodologies for key experiments.

Anti-Neoplastic Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is proportional to the number of viable cells, it can be used to determine the cytotoxic effects of a compound.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment (Broth Microdilution Assay)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potato Sprout Inhibition Assay

This assay evaluates the efficacy of this compound as a sprout inhibitor on potato tubers.

Protocol:

-

Tuber Selection: Select healthy, non-dormant potato tubers of a uniform size.

-

Treatment Application: Place the tubers in sealed containers. Introduce this compound as a vapor at different concentrations. A control group with no treatment should be included.

-

Storage: Store the containers at a controlled temperature (e.g., 15-20°C) and humidity for a period of several weeks.

-

Sprout Measurement: At regular intervals, measure the number and length of sprouts on each tuber.

-

Data Analysis: Compare the sprout growth in the treated groups to the control group to determine the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Hypothetical Anticancer Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-neoplastic effects by inducing apoptosis.

Caption: Hypothetical pathway of this compound inducing apoptosis.

Experimental Workflow for Biological Activity Screening

This diagram outlines a general workflow for the preliminary screening of the biological activities of this compound.

Caption: General workflow for screening this compound's bioactivity.

Conclusion and Future Directions

This compound presents a compelling profile of biological activities that merit further in-depth investigation. Its potential as an anti-neoplastic agent and its demonstrated efficacy as a potato sprout inhibitor are particularly noteworthy. However, a significant gap exists in the literature regarding quantitative data (e.g., IC50, MIC values) and the specific molecular mechanisms and signaling pathways involved in its bioactivities.

Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound against a panel of human cancer cell lines.

-

Antimicrobial spectrum: Establishing the MIC values against a broad range of pathogenic bacteria and fungi.

-

Insecticidal efficacy: Quantifying the LC50 values against various insect pests.

-

Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound in cancer cells and its mode of action as a sprout inhibitor.

-

In vivo studies: Validating the in vitro findings through animal models for anticancer activity and field trials for agricultural applications.

A thorough and systematic investigation of these areas will be crucial in unlocking the full potential of this compound for therapeutic and agricultural applications. This technical guide provides a foundational framework to guide these future research endeavors.

References

3-Octen-2-one: A Comprehensive Technical Guide

CAS Number: 1669-44-9 Molecular Formula: C₈H₁₄O

This technical guide provides an in-depth overview of 3-Octen-2-one, a volatile organic compound with diverse applications in the flavor, fragrance, and agricultural industries. While its potential as an anti-neoplastic agent has been suggested, this guide will focus on the well-documented chemical properties, synthesis, analytical methods, and biological activities of this molecule, presenting a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an α,β-unsaturated ketone. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Earthy, spicy, herbal, sweet, with notes of mushroom and blueberry |

| Taste | Sweet, nutty, with fermented and blue cheese-like notes |

| Boiling Point | 100 °C at 18 mmHg |

| Flash Point | 54.44 °C |

| Specific Gravity | 0.834 to 0.839 at 25 °C |

| Refractive Index | 1.445 to 1.449 at 20 °C |

| Solubility | Insoluble in water; soluble in alcohol |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Aldol (B89426) Condensation of Valeraldehyde and Acetone (B3395972)

This method involves a base-catalyzed aldol condensation reaction.

Experimental Protocol:

-

Valeraldehyde (1 equivalent) is added to a mixture of acetone (in excess), water, and a 1% sodium hydroxide (B78521) (NaOH) solution.

-

The reaction mixture is heated at 70°C for 2.5 hours.

-

After cooling, the mixture is poured into water and extracted with an organic solvent such as chloroform.

-

The organic layer is collected, and the solvent is evaporated to yield this compound. The crude product can be further purified by distillation.[]

Oxidation of an Organoborane Derivative

This method provides an alternative route to this compound.

Experimental Protocol:

-

An organoborane derivative is prepared from 1-butene.

-

This derivative is then reacted with 1-butyn-2-one in a tetrahydrofuran (B95107) (THF) solution.

-

Air is bubbled through the solution, leading to the oxidative formation of this compound.[]

Analytical Methodologies

The analysis and quantification of this compound, particularly in complex matrices like food and biological samples, are crucial for quality control and research.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for the analysis of volatile compounds like this compound.

Experimental Protocol:

-

A sample containing this compound is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace.

-

A solid-phase microextraction (SPME) fiber is exposed to the headspace, where the analytes adsorb onto the fiber coating.

-

The fiber is then retracted and injected into the gas chromatograph (GC) for thermal desorption of the analytes.

-

The separated compounds are detected and identified by a mass spectrometer (MS).

-

Semi-quantification can be achieved through external calibration with known standards of this compound.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities, with applications spanning from food science to agriculture. While its potential in drug development has been noted, this area remains largely unexplored in published literature.

Flavor and Fragrance Agent

This compound is a well-established flavoring agent and fragrance ingredient. It is used to impart earthy, spicy, and fermented notes in various food products and perfumes.

Modulation of Olfactory Receptors

Recent studies have shown that this compound can modulate the human olfactory response to other odorants. Specifically, it has been found to interact with olfactory receptors in the presence of vanilla flavor.

Caption: Interaction of this compound with human olfactory receptors in the presence of vanilla flavor.

Sprout Growth Inhibition in Potatoes

This compound has been investigated as a natural sprout inhibitor for stored potatoes. It is metabolized by the potato tubers into less active compounds.

Caption: Metabolic pathway of this compound in potato tubers leading to sprout inhibition.

Potential as an Anti-Neoplastic Agent

Some sources suggest that this compound has promising prospects as an anti-neoplastic agent.[] However, a review of the current scientific literature reveals a lack of published in vitro or in vivo studies to substantiate this claim. The potential anti-cancer activity may be inferred from its chemical structure as an α,β-unsaturated ketone, a class of compounds known to be Michael acceptors that can react with biological nucleophiles. Further research is required to investigate any cytotoxic effects on cancer cell lines and to elucidate potential mechanisms of action and signaling pathways involved.

Conclusion

This compound is a multifaceted molecule with established roles in the flavor and agricultural sectors. Its chemical properties and biological activities, particularly in olfactory modulation and sprout inhibition, are well-characterized. The suggestion of its potential as an anti-neoplastic agent is intriguing for the drug development community; however, this remains a speculative area requiring substantial experimental validation. Future research should focus on screening this compound for cytotoxicity against various cancer cell lines and, if active, identifying its molecular targets and effects on cancer-related signaling pathways.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Octen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 3-Octen-2-one (B105304), a volatile α,β-unsaturated ketone of interest in various industrial and research applications. This document is intended to be a valuable resource for professionals working in fields such as flavor and fragrance development, food science, and pharmaceutical research.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and environmental fate. This compound is generally characterized as a hydrophobic molecule.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, based on chemical supplier information and predictive models, the following qualitative and estimated quantitative data can be summarized.

| Solvent | Solubility Description | Estimated/Predicted Value (at 25 °C) | Reference |

| Water | Insoluble | 0.86 g/L (Predicted) | [1] |

| Water | Insoluble | 1045 mg/L (Estimated) | [2][3] |

| Alcohol (e.g., Ethanol) | Soluble / Miscible | Not specified | [4][][6][7] |

| Oil | Soluble | Not specified | [4][7] |

Note: The quantitative values for water solubility are based on computational predictions and estimations and should be confirmed by experimental determination for critical applications. The term "soluble" for alcohol and oil indicates good miscibility, but specific quantitative limits have not been documented in the reviewed sources.

Stability of this compound

The stability of this compound is a key consideration for its storage, handling, and application, as degradation can lead to loss of potency, altered sensory properties, and the formation of undesirable byproducts.

General Stability Profile and Storage

This compound is a relatively stable compound when stored under appropriate conditions. Key recommendations for maintaining its integrity include:

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, well-ventilated area.[]

-

Shelf Life: Commercially available this compound is reported to have a shelf life of up to 48 months when stored correctly.[]

Susceptibility to Degradation

As an α,β-unsaturated ketone, this compound is susceptible to certain degradation pathways:

-

Oxidation: The presence of this compound can be an indicator of oxidation in some products, suggesting its susceptibility to oxidative degradation.[] The double bond and the carbonyl group are potential sites for oxidation.

-

pH Effects: The stability of α,β-unsaturated carbonyl compounds can be influenced by pH. While specific data for this compound is not available, compounds with similar structures can undergo reactions such as hydration of the double bond or other rearrangements under acidic or basic conditions.

-

Photodegradation: α,β-Unsaturated ketones are known to be photochemically active and can undergo various reactions upon exposure to light, including isomerization, cyclization, and degradation.

-

Thermal Stress: While specific thermal degradation data for this compound is not available, elevated temperatures can accelerate oxidative processes and potentially lead to other degradation pathways.

Potential Degradation Products

The metabolism of this compound in biological systems has been shown to yield the corresponding alkyl ketone (2-octanone) and alkyl secondary alcohol (2-octanol).[] In oxidative environments, a variety of degradation products could be formed, including smaller carboxylic acids and aldehydes.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination

A standard method for determining the solubility of a volatile organic compound like this compound involves the shake-flask method followed by quantification using gas chromatography.

Protocol: Shake-Flask Solubility Determination with GC-MS Quantification

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, hexane).

-

Seal the vials tightly to prevent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow for the separation of the undissolved solute.

-

For aqueous solutions, centrifugation can be used to facilitate the separation of the excess undissolved this compound.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant from each vial using a syringe. It is crucial to avoid disturbing the undissolved material.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

-

Prepare a series of dilutions of the filtered supernatant in a suitable solvent (e.g., the same solvent used for the solubility test) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: Splitless injection of 1 µL of the diluted sample.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve. Calculate the solubility in the original undiluted supernatant.

-

Stability Assessment